molecular formula C21H18O3 B12083785 3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one

3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one

Cat. No.: B12083785
M. Wt: 318.4 g/mol
InChI Key: NSGCFOBTJVKYLH-JXMROGBWSA-N
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Description

3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dimethoxybenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Reaction Scheme: [ \text{3,5-Dimethoxybenzaldehyde} + \text{2-Acetylnaphthalene} \xrightarrow{\text{NaOH}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of epoxides or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate various biological pathways, such as enzyme inhibition or activation, and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
  • 3-(3,5-Dimethoxyphenyl)-1-(1-naphthyl)prop-2-en-1-one
  • 3-(3,5-Dimethoxyphenyl)-1-(2-anthracenyl)prop-2-en-1-one

Uniqueness

3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the 2-naphthyl group

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O3/c1-23-19-11-15(12-20(14-19)24-2)7-10-21(22)18-9-8-16-5-3-4-6-17(16)13-18/h3-14H,1-2H3/b10-7+

InChI Key

NSGCFOBTJVKYLH-JXMROGBWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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